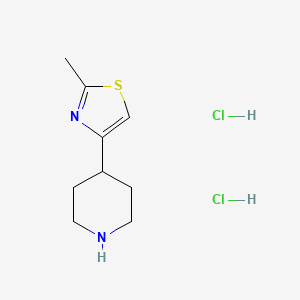
3-Difluoromethanesulfonylpyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Difluoromethanesulfonylpyrrolidine hydrochloride is a chemical compound with the molecular formula C5H9ClF2NO2S. It is commonly used in pharmaceutical research and development due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Difluoromethanesulfonylpyrrolidine hydrochloride typically involves the reaction of pyrrolidine with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to achieve the required quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-Difluoromethanesulfonylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form simpler compounds.
Substitution: It can undergo nucleophilic substitution reactions where the difluoromethanesulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives, reduced compounds, and substituted pyrrolidine derivatives. These products have significant applications in pharmaceutical and chemical research .
Applications De Recherche Scientifique
3-Difluoromethanesulfonylpyrrolidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its key applications include:
Chemistry: It is used as a reagent in organic synthesis to introduce the difluoromethanesulfonyl group into target molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of new pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Difluoromethanesulfonylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of their functions. This compound can also modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3-Difluoromethanesulfonylpyrrolidine hydrochloride include:
- 3-Methanesulfonylpyrrolidine hydrochloride
- 3-Trifluoromethanesulfonylpyrrolidine hydrochloride
- 3-Chloromethanesulfonylpyrrolidine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique difluoromethanesulfonyl group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications where other sulfonyl derivatives may not be as effective .
Propriétés
Formule moléculaire |
C5H10ClF2NO2S |
|---|---|
Poids moléculaire |
221.65 g/mol |
Nom IUPAC |
3-(difluoromethylsulfonyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H9F2NO2S.ClH/c6-5(7)11(9,10)4-1-2-8-3-4;/h4-5,8H,1-3H2;1H |
Clé InChI |
ISWLQLJVQHHPGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1S(=O)(=O)C(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15307486.png)


![(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15307505.png)


![1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride](/img/structure/B15307522.png)






![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)
